4-Ethylpyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

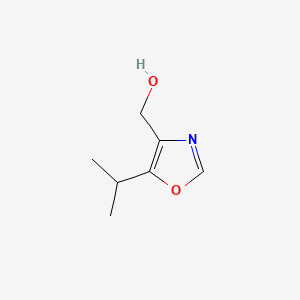

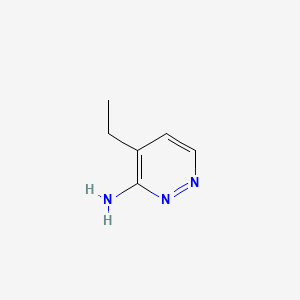

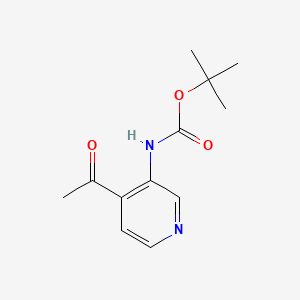

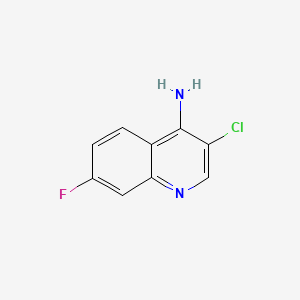

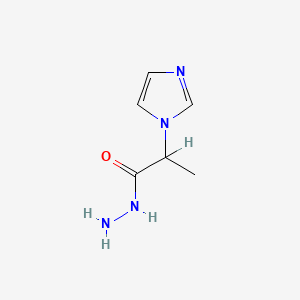

“4-Ethylpyridazin-3-amine” is a chemical compound with the molecular formula C6H9N3. It has an average mass of 123.156 Da and a monoisotopic mass of 123.079643 Da .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as “4-Ethylpyridazin-3-amine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethylpyridazin-3-amine” were not found in the retrieved sources, pyridazine derivatives in general have been studied extensively. They are known to undergo a variety of chemical reactions, often involving changes to the substituents at various positions on the heterocyclic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethylpyridazin-3-amine” include its molecular formula C6H9N3, average mass 123.156 Da, and monoisotopic mass 123.079643 Da . Detailed information about its melting point, boiling point, density, and other physical and chemical properties was not found in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

1. Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

- Summary of Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity . These compounds were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

- Methods of Application : The compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Their antibacterial activity was evaluated using the microbroth dilution method .

- Results : Some of the tested compounds showed moderate to good antibacterial activities. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

2. Synthesis, Properties, and Applications of Amines

- Summary of Application : Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science .

- Methods of Application : Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

- Results : Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

3. Biologically Active Pyridazines and Pyridazinone Derivatives

- Summary of Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

- Methods of Application : Various pyridazine-based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Results : Pyridazine ring is present in some commercially available drugs and agrochemicals. Pyridazine-based systems have been shown to have numerous practical applications .

4. Synthesis and Antimicrobial Activity of Pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazine Derivatives

- Summary of Application : Novel derivatives of pyrimidothienopyridazine were designed and synthesized. Some of the target compounds bearing the sulfonamide group were evaluated for their antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi .

- Methods of Application : The compounds were synthesized using various techniques and their antimicrobial activity was evaluated using the agar plate diffusion technique .

- Results : The results showed that some derivatives have promising inhibitory activity against Gram-positive bacteria, and some have potent inhibition against fungi .

5. Coumarins and 2H-pyran Derivatives

- Summary of Application : Coumarins and 2H-pyran derivatives are among the most commonly found structural units in natural products . The introduction of 2H-pyran moiety into the coumarin structural unit, i.e., dihydrocoumarin-fused dihydropyranones, is a potentially successful route for the identification of novel bioactive structures .

- Methods of Application : The synthesis of these structures has attracted continuing research .

- Results : The synthesis of these structures could lead to the identification of novel bioactive structures .

6. Pyridazine and its Related Compounds

- Summary of Application : Pyridazine and its fused heterocyclic derivatives have recently received much attention from their reactions, synthetic and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

- Methods of Application : Various pyridazine-based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Results : Many fused compounds with thienopyrimidine fragment have received considerable interest because of their remarkable pharmacological properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJICSHBUIEYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716981 |

Source

|

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpyridazin-3-amine | |

CAS RN |

1314931-11-7 |

Source

|

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)